An In-depth Technical Guide to 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a bifunctional building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and its anticipated reactivity and applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this versatile molecule.
Introduction and Core Properties
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a derivative of 3-aminobenzoic acid, featuring both a carboxylic acid and a Boc-protected secondary amine. The presence of the ethyl group on the nitrogen atom distinguishes it from the more common 3-(Boc-amino)benzoic acid, offering altered steric and electronic properties that can be strategically exploited in molecular design. The tert-butoxycarbonyl (Boc) protecting group provides a crucial element of synthetic control, as it is stable under a variety of reaction conditions but can be selectively removed under acidic conditions[1][2][]. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules, including peptidomimetics and other biologically active compounds.
Table 1: Physicochemical Properties of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | Calculated |
| Molecular Weight | 265.31 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a white to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | N/A |
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for similar transformations[4][5]. Researchers should optimize conditions as needed for their specific laboratory setup.
Step 1: Synthesis of 3-(Ethylamino)benzoic acid
This procedure utilizes a reductive amination reaction, a robust method for the formation of secondary amines.
Materials:
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3-Aminobenzoic acid
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Acetaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) in dichloromethane.
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Add acetaldehyde (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.
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Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(ethylamino)benzoic acid.
Step 2: Synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
This step involves the standard procedure for the introduction of a Boc protecting group onto a secondary amine using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
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3-(Ethylamino)benzoic acid (from Step 1)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF) or Dioxane
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Water
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 3-(ethylamino)benzoic acid (1 equivalent) in a mixture of THF (or dioxane) and water.
-
Add a base such as triethylamine (1.5 equivalents) or an aqueous solution of sodium hydroxide to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.
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Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
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Once the reaction is complete, remove the organic solvent under reduced pressure.
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Acidify the remaining aqueous solution to a pH of 2-3 with 1 M HCl. This will protonate the carboxylic acid and cause the product to precipitate or be extractable.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show a triplet for the methyl protons of the ethyl group (~1.2 ppm) and a quartet for the methylene protons of the ethyl group (~3.4 ppm). The aromatic protons should appear as multiplets in the range of 7.2-8.0 ppm. The tert-butyl group will exhibit a singlet at approximately 1.5 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The spectrum should display signals for the aliphatic carbons of the ethyl group (~15 ppm and ~45 ppm) and the tert-butyl group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon). The aromatic carbons will resonate in the region of 120-140 ppm, and the carbonyl carbons of the Boc group and the carboxylic acid will be observed further downfield (~154 ppm and ~170 ppm, respectively).
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Mass Spectrometry (ESI-MS): In the positive ion mode, the expected [M+H]⁺ ion would be at m/z 266.14. In the negative ion mode, the [M-H]⁻ ion would be observed at m/z 264.13.
Chemical Reactivity and Applications
The primary utility of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.
Reactivity of the Boc Group
The N-Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. Its key reactivity lies in its lability under acidic conditions, which proceeds via the formation of a stable tert-butyl cation[1][2][]. This allows for the selective deprotection of the amine, unmasking it for subsequent reactions such as amide bond formation or further alkylation.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Reactivity of the Carboxylic Acid
The carboxylic acid moiety can undergo a variety of standard transformations, including:
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Esterification: Reaction with alcohols under acidic conditions.
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Amide Bond Formation: Coupling with primary or secondary amines using standard coupling reagents (e.g., EDC, HATU).
-
Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Applications in Drug Discovery and Organic Synthesis
This molecule is an attractive building block for the synthesis of:
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Peptidomimetics: The aminobenzoic acid scaffold can be incorporated into peptide sequences to introduce conformational constraints or to mimic a peptide bond.
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Heterocyclic Compounds: The functional groups can be used as handles for the construction of various heterocyclic ring systems.
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Combinatorial Libraries: The ability to deprotect the amine and couple the carboxylic acid makes it suitable for the generation of libraries of related compounds for high-throughput screening.
Safety and Handling
As with all laboratory chemicals, 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid should be handled with appropriate safety precautions. While specific toxicity data is not available, related aminobenzoic acid derivatives can be irritants.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
References
- Agosta, W. C. (1992). Chemical Principles for Organic Chemistry. Harcourt Brace Jovanovich.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). Tetrahedron, 58(14), 2701-2724. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). International Journal of Organic Chemistry, 2(3), 224-228. [Link]
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A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. (2002). ARKIVOC, 2002(7), 28-33. [Link]
